![molecular formula C10H9F3O3 B1524471 Methyl 3-(2,2,2-trifluoroethoxy)benzoate CAS No. 35453-46-4](/img/structure/B1524471.png)
Methyl 3-(2,2,2-trifluoroethoxy)benzoate
Overview
Description
“Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is a chemical compound with the CAS Number: 35453-46-4 . It has a molecular weight of 234.17 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is 1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is a powder that is stored at room temperature .Scientific Research Applications
Anti-Cancer Research
Similar compounds have been evaluated for their anti-cancer properties using in vitro and in vivo biological models . Methyl 3-(2,2,2-trifluoroethoxy)benzoate could potentially be used in the development of new cancer therapies or in studying cancer cell biology.
Anti-Diabetic Research
Compounds with related structures have shown anti-diabetic properties . This compound might be used in researching diabetes treatment mechanisms or in the synthesis of anti-diabetic medication.
Pesticide Development
Related benzoate derivatives have been used in pesticide formulations . Methyl 3-(2,2,2-trifluoroethoxy)benzoate could serve as an intermediate in developing new pesticides with improved efficacy and safety profiles.
Pharmaceutical Precursor
Methyl-2-formyl benzoate is known to be a versatile substrate for medical product preparation . The subject compound might also serve as a precursor or intermediate in pharmaceutical synthesis.
Crystallography Studies
Crystalline forms of related compounds have been useful in various studies . This compound could be used to study crystal structures and properties relevant to drug design.
Analytical Standards
Similar trifluoromethyl benzoates have been used as analytical standards in chemical analysis . Methyl 3-(2,2,2-trifluoroethoxy)benzoate could be used to develop new analytical methods or standards.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXPGXYHFEPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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